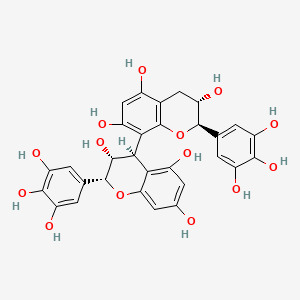
Prodelphinidin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodelphinidin B1 is a type of proanthocyanidin, which is a class of polyphenolic compounds. These compounds are known for their antioxidant properties and are commonly found in various plants, including grapes, green tea, and pomegranate peels . This compound is composed of gallocatechin units and is known to yield delphinidin upon depolymerization under oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prodelphinidin B1 typically involves the condensation of flavan-3-ols such as gallocatechin. High-performance liquid chromatography (HPLC) is often used to verify the presence of characteristic components and measure their total concentration . The reagents commonly used include (+)-catechin, methanol, and formic acid .
Industrial Production Methods: The use of HPLC and other chromatographic techniques is essential for ensuring the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions: Prodelphinidin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidative depolymerization, it yields delphinidin .
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride is often used.
Substitution: Various acids and bases can be used depending on the desired substitution.
Major Products: The major product formed from the oxidative depolymerization of this compound is delphinidin .
Scientific Research Applications
Prodelphinidin B1 has a wide range of scientific research applications:
Mechanism of Action
Prodelphinidin B1 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and interferes with various molecular pathways, including the PI3K/Akt/mTOR and MAPK pathways . It also lowers the expression of cytokines and inhibits the activity of enzymes like ACE .
Comparison with Similar Compounds
- Procyanidin B1
- Procyanidin B2
- Prodelphinidin B2
Comparison: Prodelphinidin B1 is unique due to its higher antioxidant activity compared to other proanthocyanidins like procyanidin B1 and B2 . This is attributed to the presence of additional hydroxyl groups in its structure, which enhances its ability to scavenge free radicals .
Properties
Molecular Formula |
C30H26O14 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28+,29+/m0/s1 |
InChI Key |
RTEDIEITOBJPNI-PAYFBUDTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















